(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane (2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane
Brand Name: Vulcanchem
CAS No.: 1219132-82-7
VCID: VC0028759
InChI: InChI=1S/C24H26O9/c1-16(25)31-21(15-30-23(27)18-10-6-4-7-11-18)20(14-22(29-3)32-17(2)26)33-24(28)19-12-8-5-9-13-19/h4-13,20-22H,14-15H2,1-3H3/t20-,21+,22?/m0/s1
SMILES: CC(=O)OC(CC(C(COC(=O)C1=CC=CC=C1)OC(=O)C)OC(=O)C2=CC=CC=C2)OC
Molecular Formula: C24H26O9
Molecular Weight: 458.463

(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane

CAS No.: 1219132-82-7

Cat. No.: VC0028759

Molecular Formula: C24H26O9

Molecular Weight: 458.463

* For research use only. Not for human or veterinary use.

(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane - 1219132-82-7

Specification

CAS No. 1219132-82-7
Molecular Formula C24H26O9
Molecular Weight 458.463
IUPAC Name [(2R,3S)-2,5-diacetyloxy-3-benzoyloxy-5-methoxypentyl] benzoate
Standard InChI InChI=1S/C24H26O9/c1-16(25)31-21(15-30-23(27)18-10-6-4-7-11-18)20(14-22(29-3)32-17(2)26)33-24(28)19-12-8-5-9-13-19/h4-13,20-22H,14-15H2,1-3H3/t20-,21+,22?/m0/s1
Standard InChI Key ASKIJUJNDBOVEZ-UGGDCYSXSA-N
SMILES CC(=O)OC(CC(C(COC(=O)C1=CC=CC=C1)OC(=O)C)OC(=O)C2=CC=CC=C2)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator